Ethyl 4-bromo-3-chloroquinoline-2-carboxylate
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Overview
Description
Ethyl 4-bromo-3-chloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-chloroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 4-bromo-3-chloroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 4-chloroquinoline-2-carboxylate
Uniqueness
Ethyl 4-bromo-3-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for further functionalization compared to similar compounds .
Properties
Molecular Formula |
C12H9BrClNO2 |
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Molecular Weight |
314.56 g/mol |
IUPAC Name |
ethyl 4-bromo-3-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-10(14)9(13)7-5-3-4-6-8(7)15-11/h3-6H,2H2,1H3 |
InChI Key |
CNIQOYMXJGTPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1Cl)Br |
Origin of Product |
United States |
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